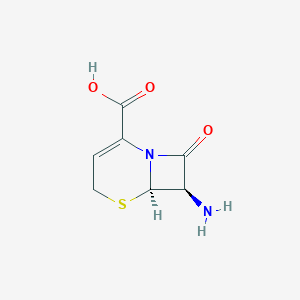

Acide 7-amino-3-céphème-4-carboxylique

Vue d'ensemble

Description

(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a useful research compound. Its molecular formula is C7H8N2O3S and its molecular weight is 200.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Préparation d'antibiotiques céphalosporines

L'acide 7-amino-3-céphème-4-carboxylique est un réactif utilisé dans la préparation d'antibiotiques céphalosporines . Les céphalosporines sont une classe d'antibiotiques largement utilisés pour traiter diverses infections bactériennes.

Inhibiteur de l'enzyme de la paroi cellulaire bactérienne

Ce composé est un inhibiteur puissant de l'enzyme de la paroi cellulaire bactérienne . En inhibant ces enzymes, il peut empêcher les bactéries de former des parois cellulaires, ce qui entraîne la mort des bactéries.

Développement de procédés chimioenzymatiques

Un procédé chimioenzymatique efficace a été développé pour la préparation de l'acide 7-amino-3-[Z-2-(4-méthylthiazol-5-yl)vinyl]-3-céphème-4-carboxylique . Ce procédé met en évidence l'élimination du par-méthoxybenzyle par l'acide trichloroacétique et le clivage de l'isomère E du phénylacétyle par l'enzyme acétylpenicilline acylase immobilisée .

Synthèse de l'antibiotique β-lactame céfazoline

Une méthode de synthèse de l'antibiotique β-lactame céfazoline (CEZ) par acylation enzymatique de l'acide 7-amino-3-(5-méthyl-l,3,4-thiadiazol-2-yl)thiométhyl-3-céphème-4-carboxylique (TDA) en utilisant la céphalosporine-acide synthétase immobilisée (IECASA) provenant de la souche recombinante E. coli souche VKPM B-12316 a été développée . Cette méthode offre une alternative plus écologique aux procédés de synthèse chimique traditionnels.

Études de bioconversion

En raison de ses propriétés uniques, l'this compound est utilisé dans les études de bioconversion . Ces études visent à comprendre et à optimiser la conversion de matières biologiques brutes en produits utiles.

Chimiothérapie antibactérienne

La céfditoren pivoxil, une céphalosporine de troisième génération ayant une activité puissante et à large spectre contre les bactéries Gram-positives et Gram-négatives, est synthétisée à partir de l'acide 7-amino-3-[Z-2-(4-méthylthiazol-5-yl)vinyl]-3-céphème-4-carboxylique . Cet antibiotique est largement utilisé pour la chimiothérapie antibactérienne .

Mécanisme D'action

Target of Action

7-Amino-3-cephem-4-carboxylic acid, also known as 7-ANCA, is a potent inhibitor of bacterial cell-wall enzymes . These enzymes are crucial for the synthesis and maintenance of the bacterial cell wall, which provides structural integrity to the bacteria. By inhibiting these enzymes, 7-ANCA disrupts the cell wall synthesis, leading to bacterial cell death .

Mode of Action

The compound interacts with its target enzymes by mimicking their natural substrates. This leads to the formation of a stable complex between the enzyme and 7-ANCA, which inhibits the normal function of the enzyme . As a result, the synthesis of the bacterial cell wall is disrupted, leading to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by 7-ANCA is the bacterial cell wall synthesis pathway. By inhibiting the cell-wall enzymes, 7-ANCA prevents the formation of peptidoglycan, a critical component of the bacterial cell wall. This disruption in the pathway leads to the weakening of the cell wall, making the bacteria susceptible to osmotic pressure and eventually causing cell lysis .

Result of Action

The primary result of 7-ANCA’s action is the death of bacterial cells. By inhibiting the enzymes responsible for cell wall synthesis, 7-ANCA causes the bacterial cell wall to weaken and rupture, leading to cell lysis. This effectively eliminates the bacterial infection .

Analyse Biochimique

Biochemical Properties

It is known to be involved in the synthesis of cephalosporin antibiotics

Cellular Effects

The cellular effects of 7-Amino-3-cephem-4-carboxylic acid are largely related to its role in the synthesis of cephalosporin antibiotics . Cephalosporins are known to interfere with bacterial cell wall synthesis, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be a key intermediate in the synthesis of cephalosporin antibiotics . Cephalosporins work by binding to penicillin-binding proteins in bacterial cells and inhibiting the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under acidic conditions and hydrolyzes under basic conditions .

Metabolic Pathways

It is known to be a key intermediate in the synthesis of cephalosporin antibiotics .

Subcellular Localization

As a key intermediate in the synthesis of cephalosporin antibiotics, it is likely to be found in the cytoplasm where antibiotic synthesis generally occurs .

Propriétés

IUPAC Name |

(6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1,4,6H,2,8H2,(H,11,12)/t4-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFPBECTFIUTHB-INEUFUBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(N2C(S1)C(C2=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471320 | |

| Record name | (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36923-17-8 | |

| Record name | 7-Amino-3-cephem-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36923-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-8-oxo-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

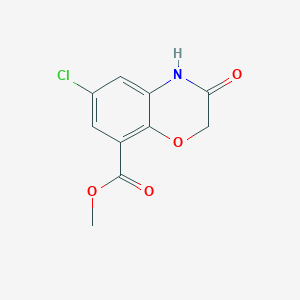

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

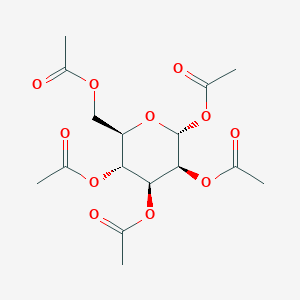

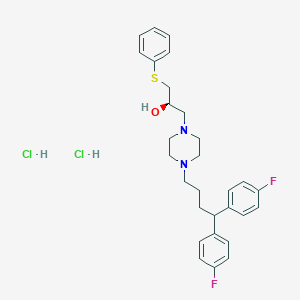

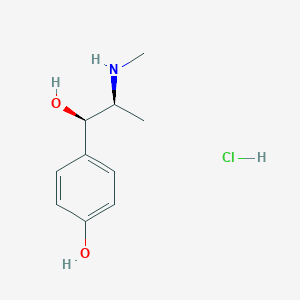

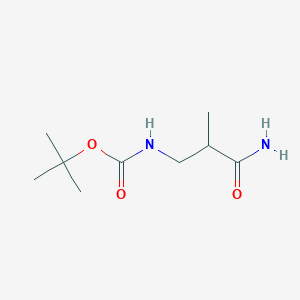

Feasible Synthetic Routes

Q1: What is the significance of 7-ANCA in the pharmaceutical industry?

A1: 7-ANCA serves as a vital building block for synthesizing commercially important cephalosporin antibiotics like ceftizoxime and cefprozil. [, , ] These antibiotics are widely used to treat bacterial infections.

Q2: Can you describe a common synthetic route for 7-ANCA?

A2: A prevalent approach utilizes 7-phenylacetyl amide-3-hydroxy-3-cephalo-4-carboxylic acid-para-nitrobenzyl ester as the starting material. The process involves several steps: []

Q3: Are there alternative methods for synthesizing 7-ANCA?

A3: Yes, researchers have developed alternative synthetic routes. One method utilizes 7-ACA as the starting material and involves amino protection, hydrolysis, pyrolysis, and deamidization protection steps. This process boasts a molar yield of 54% or higher based on 7-ACA. [] Another approach involves a one-pot synthesis from 3-acetoxymethyl-7-amino-3-cephem-4-carboxylic acid (7-ACA) where the acetoxy group is displaced by various thiols in the presence of strong acids, offering high yields and scalability. []

Q4: What are the advantages of these alternative synthesis methods?

A4: These alternatives offer several benefits, including:

- Simplified Processes: Fewer reaction steps and straightforward procedures. [, ]

- Cost-Effectiveness: Utilizing less expensive starting materials like CHS. [, ]

- Environmental Friendliness: Reduced waste generation and reliance on less hazardous reagents. [, ]

Q5: How is 7-ANCA used in the synthesis of Ceftizoxime?

A5: 7-ANCA reacts with 2-(2-amino-4-thiazolyl)-2-methoxyimine-acetyl-benzothiazole thioester (AE-active ester) in a suitable solvent and under optimized reaction conditions to produce ceftizoxime acid. This acid can then be reacted with a sodium source, like sodium hydrate or sodium carbonate, to yield the commercially relevant Ceftizoxime sodium. [, , , ]

Q6: Are there specific analytical techniques employed to characterize and quantify 7-ANCA?

A6: Researchers utilize various analytical techniques, including:

- High-Performance Liquid Chromatography (HPLC): To assess the purity of synthesized 7-ANCA. [, ]

- Infrared Spectroscopy (IR): To analyze the functional groups present in the molecule. []

- Elemental Analysis: To determine the elemental composition of the compound. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 13C NMR, is used to analyze the carbon skeleton of 7-ANCA derivatives and determine the geometry of substituent groups. []

Q7: Has 7-ANCA been identified in other contexts besides antibiotic synthesis?

A7: Interestingly, 7-ANCA has been identified as a biodegradation metabolite of cefalexin, a different type of cephalosporin antibiotic. This discovery highlights the potential of certain bacteria to degrade antibiotics and contribute to antibiotic resistance. []

Q8: Does the structure of 7-ANCA offer any insights into its reactivity or potential applications?

A8: Yes, the structure of 7-ANCA, particularly the presence of the β-lactam ring, is crucial for its activity. This ring allows it to bind to and inhibit bacterial transpeptidases, enzymes essential for bacterial cell wall synthesis. Modifications to the 3-position of the cephem nucleus, as seen in the synthesis of 3-(substituted thiomethyl)-7-aminocephalosporins, can impact its activity and potentially lead to new derivatives with improved properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B133361.png)